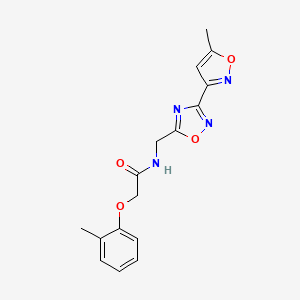
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C16H16N4O4 and its molecular weight is 328.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups: an isoxazole ring, an oxadiazole ring, and an acetamide structure. Its molecular formula is C15H14N4O3 with a molecular weight of approximately 298.302 g/mol. The purity of synthesized compounds typically reaches around 95%, making them suitable for various biological assays.
Structural Components
| Component | Description |
|---|---|
| Isoxazole Ring | Contributes to biological activity |
| Oxadiazole Ring | Enhances interaction with molecular targets |
| Amide Group | Improves solubility and bioavailability |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The structural features allow for various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions may modulate the activity of target molecules, influencing critical biochemical pathways.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties. For instance, derivatives of oxadiazole have shown significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- MDA-MB-231 (triple-negative breast cancer)
- SK-MEL-2 (melanoma)
In these studies, certain derivatives demonstrated IC50 values in the micromolar range, indicating potent anticancer activity . Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.65 |
| MDA-MB-231 | 2.41 |
| SK-MEL-2 | 0.85 |
These findings suggest that the compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells at higher concentrations .
Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that the compound may disrupt cell cycle progression at the G0-G1 phase, potentially through interference with DNA replication machinery. This mechanism aligns with findings from similar oxadiazole derivatives that showed high selectivity against cancerous cells without affecting normal cells significantly .
Propiedades
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-10-5-3-4-6-13(10)22-9-14(21)17-8-15-18-16(20-24-15)12-7-11(2)23-19-12/h3-7H,8-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBZOLZPCPOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













